![molecular formula C18H16ClN3O B2430573 N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methoxyphenyl)methanamine CAS No. 338392-68-0](/img/structure/B2430573.png)
N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene](4-methoxyphenyl)methanamine
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Overview
Description
“N-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylenemethanamine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved using various methods. For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl 2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Imidazoles serve as essential structural motifs in many pharmaceutical compounds due to their diverse biological activities. Researchers explore derivatives of this compound for potential drug candidates. For instance, the compound’s unique structure could be a starting point for designing novel drugs targeting specific diseases or biological pathways .
- Compound 1 (the given imidazole) has been identified as a glycogen phosphorylase inhibitor. It plays a role in glucose metabolism by inhibiting PYGB. Additionally, it shows promising inhibitory activity against PYGB, making it relevant for potential therapeutic applications, such as brain ischemia treatment .
- Researchers have synthesized related imidazole derivatives and tested their anti-inflammatory activities. The compound’s structural features may contribute to its anti-inflammatory effects, making it an interesting target for further investigation .
- Imidazoles find applications in functional materials, including sensors, catalysts, and optoelectronic devices. The compound’s substituent groups and core structure could influence its behavior in these applications .
- Imidazole-based compounds have been explored for their potential as dyes in solar cells and other optical devices. The unique electronic properties of this compound may contribute to its usefulness in these areas .
- While not directly related to the given compound, other imidazole derivatives have shown antimycobacterial activity. Researchers have synthesized N’-((2-phenyl-1H-indol-3-yl)methylene) derivatives and found that chlorine-substituted compounds exhibit significant activity against tuberculosis .
Pharmaceuticals and Drug Development
Glycogen Phosphorylase Inhibition
Anti-Inflammatory Properties
Functional Materials and Catalysis
Dyes for Solar Cells and Optical Applications
Antimycobacterial Activity
Mechanism of Action
The mechanism of action of imidazole derivatives can be understood through molecular docking studies. For instance, compound 2d showed a higher binding affinity for the 1BDD protein than ciprofloxacin . Similarly, compound 1c had a higher binding affinity than clotrimazole with greater frontier molecular orbital energy and reactivity properties of compound 1c .
Future Directions
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . These compounds can act as lead molecules for the development of larvicides and antibiotic agents . Therefore, the future research directions could focus on exploring their potential applications in various fields, including pharmaceuticals, natural products, endogenous chemicals, and polymers .
properties
IUPAC Name |
1-(5-chloro-2-phenyl-1H-imidazol-4-yl)-N-[(4-methoxyphenyl)methyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-23-15-9-7-13(8-10-15)11-20-12-16-17(19)22-18(21-16)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQWNWOZLUVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=C(NC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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